molecular formula C22H28N4O3 B3899844 2-[4-(2,1,3-benzoxadiazol-5-ylmethyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol

2-[4-(2,1,3-benzoxadiazol-5-ylmethyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol

Cat. No. B3899844
M. Wt: 396.5 g/mol
InChI Key: IAPFIJRCZJPIPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2,1,3-benzoxadiazol-5-ylmethyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzoxadiazole family, which is known for its diverse biological activities such as anticancer, antimicrobial, and antiviral properties. In

Mechanism of Action

The mechanism of action of 2-[4-(2,1,3-benzoxadiazol-5-ylmethyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol is not fully understood. However, it is believed to exert its biological activity through the inhibition of various enzymes and the modulation of various signaling pathways. For example, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been shown to modulate the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation. In bacteria and viruses, it has been shown to inhibit growth and replication. In neurons, it has been shown to protect against oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[4-(2,1,3-benzoxadiazol-5-ylmethyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol in lab experiments is its diverse biological activity, which makes it a promising candidate for various applications. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in specific applications.

Future Directions

There are several future directions for the study of 2-[4-(2,1,3-benzoxadiazol-5-ylmethyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol. One direction is to further investigate its potential as an anticancer agent, as it has shown promising results in inducing apoptosis in cancer cells. Another direction is to explore its potential as a neuroprotective agent, as it has shown protective effects against oxidative stress-induced neuronal damage. Additionally, further studies are needed to fully understand its mechanism of action and optimize its use in specific applications.

Scientific Research Applications

2-[4-(2,1,3-benzoxadiazol-5-ylmethyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol has shown promising results in various scientific research applications. It has been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. It has also been studied for its antimicrobial and antiviral properties, as it has been shown to inhibit the growth of various bacteria and viruses. In addition, it has been studied for its potential as a neuroprotective agent, as it has been shown to protect against oxidative stress-induced neuronal damage.

properties

IUPAC Name

2-[4-(2,1,3-benzoxadiazol-5-ylmethyl)-1-[(2-ethoxyphenyl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3/c1-2-28-22-6-4-3-5-18(22)15-26-11-10-25(16-19(26)9-12-27)14-17-7-8-20-21(13-17)24-29-23-20/h3-8,13,19,27H,2,9-12,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPFIJRCZJPIPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2CCN(CC2CCO)CC3=CC4=NON=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.